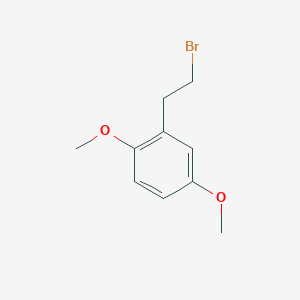

2-(2-Bromoethyl)-1,4-dimethoxybenzene

Übersicht

Beschreibung

2-(2-Bromoethyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with two methoxy groups and a bromoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1,4-dimethoxybenzene typically involves the bromination of 1,4-dimethoxybenzene followed by an alkylation reaction. One common method is as follows:

Bromination: 1,4-dimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the para position relative to the methoxy groups.

Alkylation: The resulting bromo compound is then reacted with ethylene oxide under basic conditions to introduce the bromoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromoethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Major Products

Nucleophilic Substitution: Substituted benzene derivatives.

Oxidation: Quinones.

Reduction: Ethyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Field | Application | Methodology | Results |

|---|---|---|---|

| Organic Synthesis | Building block for various organic compounds | Bromination of 1,4-dimethoxybenzene | Used to synthesize bromopyrene derivatives and other functionalized compounds |

| Polymer Research | Synthesis of poly(styrene-b-methyl methacrylate) block copolymers via RAFT polymerization | Utilization of 4-bromomethyl benzoyl chloride and t-butyl hydroperoxide | Characterized by FT-IR, NMR, GPC; copolymers formed efficiently |

| Medicinal Chemistry | Potential drug candidate for cancer treatment | Investigated for biological activity | Limited specific data; similar structures show antioxidant properties |

| Material Science | Synthesis of boronic acid-functionalized benzyl viologen for glucose sensing | Reaction with boronic acid derivatives | Developed as a chemosensor for glucose detection |

| Photochemical Reactions | Continuous photochemical benzylic brominations | Optimization of NaBrO/HBr bromine generator in continuous flow mode | Achieved high throughput with complete conversion in short residence times |

Organic Synthesis

In the synthesis of bromopyrene derivatives, 2-(2-bromoethyl)-1,4-dimethoxybenzene serves as a precursor. The methodology involves dissolving specific pyrene derivatives in a solvent mixture (MeOH/THF) and reacting them with the compound to yield desired products. This application highlights the compound's utility in generating complex aromatic systems.

Polymer Research

A study focused on the synthesis of poly(styrene-b-methyl methacrylate) block copolymers utilized this compound as a chain transfer agent in RAFT polymerization. The resulting copolymers exhibited favorable thermal and mechanical properties, making them suitable for various applications in coatings and adhesives.

Medicinal Chemistry

Research has explored the potential of this compound as a drug candidate. Although specific biological activity data is limited, compounds with similar methoxy-substituted structures have shown promising antioxidant and anti-inflammatory activities. This suggests that further investigation into the pharmacological properties of this compound could yield valuable insights.

Material Science

The development of boronic acid-functionalized benzyl viologen from this compound demonstrates its application in sensor technology. The synthesized compound acts as a chemosensor for glucose detection in aqueous environments, showcasing its relevance in biomedical applications.

Photochemical Reactions

The use of continuous photochemical methods for benzylic brominations involving this compound has been optimized to enhance efficiency and output. The innovative approach allows for rapid reaction times while maintaining high conversion rates, indicating potential industrial applications.

Wirkmechanismus

The mechanism of action of 2-(2-Bromoethyl)-1,4-dimethoxybenzene largely depends on the specific application. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Bromoethyl)-1,3-dimethoxybenzene: Similar structure but with methoxy groups in different positions.

2-(2-Bromoethyl)-1,4-dihydroxybenzene: Hydroxy groups instead of methoxy groups.

2-(2-Chloroethyl)-1,4-dimethoxybenzene: Chlorine instead of bromine.

Uniqueness

2-(2-Bromoethyl)-1,4-dimethoxybenzene is unique due to the presence of both bromoethyl and methoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern also makes it a valuable intermediate in the synthesis of various complex molecules.

Biologische Aktivität

2-(2-Bromoethyl)-1,4-dimethoxybenzene is a chemical compound with the potential for various biological activities. This article explores its synthesis, mechanism of action, and biological effects based on available research findings.

- Molecular Formula : C10H11BrO2

- CAS Number : 99187-42-5

- Molecular Weight : 243.10 g/mol

Synthesis

The synthesis of this compound typically involves the bromination of 1,4-dimethoxybenzene followed by an alkylation reaction. The general synthetic route includes:

- Bromination : 1,4-dimethoxybenzene is treated with bromine to introduce the bromoethyl group.

- Alkylation : The resulting bromo compound is then reacted with an appropriate alkylating agent to form this compound.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- It may act as an electrophile, undergoing nucleophilic substitution reactions with cellular components.

- The methoxy groups enhance its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of methoxy-substituted phenols show significant activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anticancer Properties

Several studies have investigated the anticancer properties of similar compounds. For instance, compounds with bromo and methoxy substituents have shown efficacy in inhibiting tumor cell proliferation in vitro. These effects are often mediated through apoptosis induction and cell cycle arrest .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of bromoalkylated phenolic compounds for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with a bromoethyl moiety exhibited enhanced cytotoxicity compared to their non-brominated counterparts. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of various substituted phenols was assessed against Gram-positive and Gram-negative bacteria. The findings revealed that the presence of bromine and methoxy groups significantly improved the antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Data Table: Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

2-(2-bromoethyl)-1,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMALKMWOCZAJEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568632 | |

| Record name | 2-(2-Bromoethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99187-42-5 | |

| Record name | 2-(2-Bromoethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.